Propargyl chloroformate

Catalog No.
S1898619
CAS No.
35718-08-2
M.F
C4H3ClO2
M. Wt
118.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl chloroformate

CAS Number

35718-08-2

Product Name

Propargyl chloroformate

IUPAC Name

prop-2-ynyl carbonochloridate

Molecular Formula

C4H3ClO2

Molecular Weight

118.52 g/mol

InChI

InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2

InChI Key

RAMTXCRMKBFPRG-UHFFFAOYSA-N

SMILES

C#CCOC(=O)Cl

Canonical SMILES

C#CCOC(=O)Cl

Peptide Synthesis and Protecting Groups

One of the primary applications of Propargyl chloroformate lies in peptide synthesis. It acts as a reagent to introduce the "propargyloxycarbonyl" (POC) protecting group onto amino acid side chains. These protecting groups are crucial in peptide synthesis as they temporarily mask reactive functional groups on amino acid side chains, allowing for selective modification of other parts of the peptide molecule. Propargyl chloroformate's advantage lies in its ability to efficiently introduce the POC group under mild reaction conditions [].

Organic Chemistry and Reaction Selective Chemistry

Propargyl chloroformate finds use in various organic chemistry reactions due to its reactivity as a acylating agent. It readily reacts with nucleophiles, forming new carbon-oxygen bonds. This property allows researchers to introduce the propargyl moiety (HC≡C-CH2-) onto various organic molecules, enabling further functionalization and modification. The selective nature of Propargyl chloroformate's reactivity makes it a valuable tool in reaction selective chemistry [].

Propargyl chloroformate is an organic compound with the molecular formula C₄H₃ClO₂. It is characterized by the presence of a propargyl group (an alkyne functional group) attached to a chloroformate moiety. This compound is known for its reactivity and utility in organic synthesis, particularly as a protecting group for amines and alcohols. It appears as a colorless to pale yellow liquid and has a pungent odor. Propargyl chloroformate is classified as flammable, corrosive, and toxic, necessitating careful handling in laboratory environments .

Propargyl chloroformate is a hazardous compound and requires proper handling due to:

  • Toxicity: May cause irritation to skin, eyes, and respiratory system.
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with water to liberate hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from moisture and incompatible chemicals.
Due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Substitution: Propargyl chloroformate can react with nucleophiles such as alcohols and amines to form corresponding esters and amides. For instance, it reacts with Boc-protected lysine to yield a propargyloxycarbonyl intermediate .
  • Solvolysis: The compound undergoes solvolysis in different solvents, with rates varying based on solvent nucleophilicity . This reaction pathway is significant for understanding its behavior in diverse chemical environments.
  • Click Chemistry: Propargyl chloroformate is utilized in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles via azide coupling .

Propargyl chloroformate can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting propargyl alcohol with phosgene or chloroformic acid under controlled conditions. This method allows for the formation of the chloroformate group directly from the alcohol.
  • Via Carbonylation: Another synthetic route involves carbonylation of propargyl derivatives using carbon monoxide and appropriate reagents to introduce the chloroformate functionality .

These methods highlight the versatility of propargyl derivatives in organic synthesis.

Propargyl chloroformate has several applications in organic chemistry:

  • Protecting Group: It serves as a protecting group for amines and alcohols during multi-step syntheses, allowing for selective reactions without interference from functional groups.
  • Synthesis of Complex Molecules: The compound is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
  • Click Chemistry: It plays a crucial role in click chemistry protocols, facilitating the formation of stable linkages between molecules .

Interaction studies involving propargyl chloroformate focus primarily on its reactivity with various nucleophiles. Research has shown that solvent effects significantly influence the rates of solvolysis and nucleophilic attack on the compound. Understanding these interactions is essential for optimizing reaction conditions in synthetic applications .

Several compounds are structurally or functionally similar to propargyl chloroformate. A comparison highlights their unique characteristics:

CompoundMolecular FormulaKey Features
Propargyl ChloroformateC₄H₃ClO₂Electrophilic; used as a protecting group
Benzyl ChloroformateC₇H₇ClO₂Aromatic; commonly used for benzyl protection
Allyl ChloroformateC₄H₅ClO₂Alkenyl; reactive towards electrophiles
Ethyl ChloroformateC₄H₅ClO₂Aliphatic; used similarly for ester formation

Propargyl chloroformate stands out due to its unique alkyne functionality, enabling specific reactions not possible with other chloroformates.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

Propargyl chloroformate

Dates

Modify: 2023-08-16

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